[1,1'-Binaphthalene]-4,4'-dicarbonitrile
Overview
Description
[1,1’-Binaphthalene]-4,4’-dicarbonitrile: is an organic compound that belongs to the binaphthalene family. This compound is characterized by its two naphthalene units connected at the 1 and 1’ positions, with cyano groups (-CN) attached at the 4 and 4’ positions. The presence of these cyano groups significantly influences the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-4,4’-dicarbonitrile typically involves the coupling of two naphthalene units followed by the introduction of cyano groups. One common method is the oxidative coupling of 4-cyanonaphthalene using a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Binaphthalene]-4,4’-dicarbonitrile may involve large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Binaphthalene]-4,4’-dicarbonitrile can undergo oxidation reactions, where the naphthalene rings are further oxidized to form quinones or other oxygenated derivatives.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones or other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: [1,1’-Binaphthalene]-4,4’-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: In biological research, derivatives of [1,1’-Binaphthalene]-4,4’-dicarbonitrile are studied for their potential as fluorescent probes and sensors due to their strong fluorescence properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as anticancer agents and inhibitors of specific enzymes.
Industry: In the industrial sector, [1,1’-Binaphthalene]-4,4’-dicarbonitrile is used in the production of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-4,4’-dicarbonitrile involves its interaction with specific molecular targets. For instance, in its role as a catalyst, the compound can coordinate with metal ions to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances reaction selectivity and efficiency.
Comparison with Similar Compounds
[1,1’-Bi-2-naphthol] (BINOL): A widely used chiral ligand in asymmetric synthesis.
[1,1’-Binaphthalene]-2,2’-diamine: Another binaphthalene derivative with applications in catalysis and material science.
Uniqueness: [1,1’-Binaphthalene]-4,4’-dicarbonitrile is unique due to the presence of cyano groups at the 4 and 4’ positions, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of advanced materials and catalysts.
Properties
IUPAC Name |
4-(4-cyanonaphthalen-1-yl)naphthalene-1-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2/c23-13-15-9-11-21(19-7-3-1-5-17(15)19)22-12-10-16(14-24)18-6-2-4-8-20(18)22/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMURUWJOOMXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C4=CC=CC=C43)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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